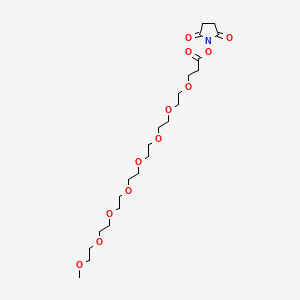

m-PEG8-NHS ester

Descripción

Historical Development of Polyethylene Glycol-Based Bioconjugation Reagents

The conceptual foundation of polyethylene glycol-based bioconjugation emerged during the transformative period of the 1970s, when pioneering researchers began exploring innovative approaches to enhance therapeutic protein properties. Professor Frank Davis at Rutgers University first proposed the revolutionary idea of conjugating polyethylene glycol to proteins in the late 1960s, driven by the ambitious goal of reducing immunogenicity in recombinant proteins and thereby extending their circulation and activity lifetimes. Davis hypothesized that conjugating hydrophilic polymers to foreign proteins might prevent recognition by the immune system, effectively masking these therapeutic agents from immunological detection. This groundbreaking concept laid the foundation for what would eventually become known as protein pegylation, a technique that has since revolutionized pharmaceutical development.

The evolution from conceptual framework to practical implementation occurred throughout the 1970s and 1980s, as Davis, Abuchowski, and their colleagues conducted pioneering research that demonstrated the potential of polyethylene glycol conjugation to proteins. Their work established the fundamental principles of pegylation technology, showing how the attachment of polyethylene glycol strands could produce significant alterations in physiochemical properties, including changes in conformation, electrostatic binding patterns, and hydrophobicity characteristics. These physical and chemical modifications resulted in increased systemic retention of therapeutic agents while influencing binding affinity to cellular receptors and altering absorption and distribution patterns.

The first major clinical validation of pegylation technology came in 1990 with the United States Food and Drug Administration approval of Adagen, a pegylated enzyme replacement therapy for severe combined immunodeficiency disease. This pegylated protein therapeutic, developed by Enzon Pharmaceuticals, demonstrated the clinical potential of pegylation to improve pharmacokinetics and efficacy of protein-based drugs. The success of Adagen highlighted the ability of pegylation to extend circulation time, reduce dosing frequency, and enhance therapeutic outcomes, thereby establishing a precedent for future developments in the field.

During the 1990s, the application of pegylation technology expanded beyond protein therapeutics to encompass drug delivery carriers, addressing challenges associated with rapid clearance and poor biodistribution. Researchers began conjugating polyethylene glycol to liposomes, nanoparticles, and other delivery systems to enhance stability, prolong circulation time, and improve targeting capabilities. The development of pegylated liposomal formulations, exemplified by the clinical development of Doxil in the 1980s, represented a significant milestone in demonstrating the versatility of pegylation technology across different pharmaceutical applications.

Fundamental Role of Polyethylene Glycol Linkers in Pharmaceutical Chemistry

Polyethylene glycol linkers have emerged as indispensable tools in pharmaceutical chemistry, serving multiple critical functions that address fundamental challenges in drug development and therapeutic protein modification. These specialized chemical entities function as molecular bridges that connect therapeutic agents to polyethylene glycol chains, enabling precise control over the resulting conjugate properties while maintaining the beneficial characteristics associated with pegylation. The fundamental importance of polyethylene glycol linkers stems from their ability to provide water solubility, excellent biocompatibility, and minimal immunogenicity, characteristics that are essential for successful pharmaceutical applications.

The mechanism by which polyethylene glycol linkers exert their beneficial effects involves the creation of a hydrophilic shell around the conjugated molecule, effectively increasing its hydrodynamic size and altering its interaction with biological systems. This modification typically slows coalescence and degradation processes while reducing elimination rates in biological environments. The covalent attachment of polyethylene glycol through appropriate linkers can mask therapeutic agents from host immune systems, reducing both immunogenicity and antigenicity while simultaneously increasing molecular size to prolong circulatory time by minimizing renal clearance. Additionally, pegylation through suitable linkers can provide water solubility to otherwise hydrophobic drugs and proteins, expanding the range of therapeutic agents that can be effectively administered.

In antibody-drug conjugate development, polyethylene glycol linkers play a particularly crucial role by addressing the hydrophobicity challenges that have historically limited drug-to-antibody ratios. Traditional hydrophobic linkers often restrict the average drug-to-antibody ratio to three or four drug molecules per antibody molecule, primarily due to aggregation issues, loss of target antigen affinity, and rapid clearance from circulation. Polyethylene glycol-containing hydrophilic linkers overcome these limitations through their high solubility in both organic and aqueous solutions, enabling higher drug loading without triggering detrimental aggregation or affinity loss.

The chemical structure of methyl-polyethylene glycol 8-N-hydroxysuccinimide ester exemplifies the sophisticated design principles underlying modern polyethylene glycol linkers. The compound features a discrete chain length of eight ethylene glycol units, providing precisely defined molecular weight and consistent performance characteristics that distinguish it from heterogeneous polyethylene glycol preparations. The N-hydroxysuccinimide ester functionality enables spontaneous reactivity with primary amines at physiological pH ranges, facilitating efficient bioconjugation reactions under mild conditions.

The versatility of polyethylene glycol linkers extends across multiple pharmaceutical applications, including long-acting drug formulations, gene therapy delivery systems, and hydrogel-based medical devices. In the context of peptide and protein therapeutics, these linkers have demonstrated particular utility in extending circulation half-lives, reducing dosing frequencies, and improving patient compliance while maintaining therapeutic efficacy. The ability to fine-tune pharmacokinetic properties through precise linker design has made polyethylene glycol conjugation a preferred strategy for addressing the inherent limitations of protein-based therapeutics.

Contemporary research in polyethylene glycol linker development focuses on creating cleavable systems that enable more sophisticated analytical characterization of conjugated products. These advanced linker designs allow traditional peptide mapping techniques to determine protein sequence coverage, post-translational modifications, and precise conjugation sites, addressing longstanding analytical challenges in the field. Such innovations represent the continued evolution of polyethylene glycol linker technology toward more precise, controllable, and analytically tractable bioconjugation strategies.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO12/c1-27-6-7-29-10-11-31-14-15-33-18-19-34-17-16-32-13-12-30-9-8-28-5-4-22(26)35-23-20(24)2-3-21(23)25/h2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZNTYBFTKFSMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679824 | |

| Record name | 1-[(26-Oxo-2,5,8,11,14,17,20,23-octaoxahexacosan-26-yl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756525-90-3 | |

| Record name | 1-[(26-Oxo-2,5,8,11,14,17,20,23-octaoxahexacosan-26-yl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Material Preparation

m-PEG8-carboxylic acid is synthesized via oxidation of m-PEG8-alcohol. For example:

-

Oxidation with Jones reagent : Converts the terminal hydroxyl group to a carboxylic acid.

-

Alternative methods : Enzymatic oxidation or use of TEMPO-based catalysts.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Acetone/Water (3:1) |

| Temperature | 0–5°C (to prevent overoxidation) |

| Reaction Time | 4–6 hours |

The product is purified via precipitation in cold diethyl ether and characterized by NMR (δ 3.6–3.8 ppm for PEG backbone; δ 2.5–2.7 ppm for -COOH).

NHS Ester Activation

The carboxylic acid is activated using N-hydroxysuccinimide (NHS) and a carbodiimide crosslinker (e.g., EDC or DCC):

Procedure :

-

Dissolve m-PEG8-COOH (1 equiv) in anhydrous DCM.

-

Add NHS (1.2 equiv) and EDC (1.5 equiv) under nitrogen.

-

Stir at room temperature for 12–24 hours.

-

Filter to remove urea byproducts.

-

Concentrate under reduced pressure and purify via silica gel chromatography.

Critical Parameters :

Purification and Characterization

Chromatographic Purification

Spectroscopic Validation

Mass Spectrometry

| Parameter | Specification |

|---|---|

| Solubility | ≥50 mg/mL in DMSO or DMF |

| Residual solvents | <500 ppm (via GC-MS) |

| Endotoxin levels | <0.1 EU/mg (for in vivo use) |

Industrial-Scale Production

Large-scale synthesis (≥1 kg) employs continuous-flow reactors to enhance yield and reduce side reactions:

-

Microfluidic systems : Enable precise control over reaction time (2–4 hours) and temperature (25°C).

-

In-line monitoring : UV-vis spectroscopy tracks NHS ester formation at 260 nm.

Economic Considerations :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch (EDC/NHS) | 78 | 95 | Moderate |

| Flow reactor | 91 | 98 | High |

| Enzymatic activation | 65 | 90 | Low |

Flow-based synthesis is preferred for GMP-grade production due to superior consistency.

Troubleshooting Common Issues

Low Yield

Análisis De Reacciones Químicas

Types of Reactions

m-PEG8-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines. The succinimidyl ester group reacts with the amine group to form a stable amide bond. This reaction is highly efficient and occurs under mild conditions, typically at a pH range of 7-9 .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include primary amines, such as lysine residues in proteins or amine-modified oligonucleotides. The reaction conditions usually involve dissolving the this compound and the amine-containing molecule in a suitable buffer, such as phosphate-buffered saline (PBS), and incubating at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from the reactions of this compound are PEGylated molecules, where the PEG chain is covalently attached to the amine group of the target molecule. This modification enhances the solubility, stability, and bioavailability of the conjugated molecules .

Aplicaciones Científicas De Investigación

Key Applications

-

Bioconjugation and PEGylation

- m-PEG8-NHS ester is extensively used for the PEGylation of proteins and peptides, improving their pharmacokinetic properties by increasing solubility and reducing immunogenicity. This modification can enhance the therapeutic index of drugs by prolonging their circulation time in the bloodstream.

- Drug Delivery Systems

- Imaging Applications

- Antibody Conjugates

- Surface Modification

Case Studies

Mecanismo De Acción

The mechanism of action of m-PEG8-NHS ester involves the formation of a stable amide bond between the succinimidyl ester group and the primary amine group of the target molecule. This reaction occurs through a nucleophilic attack by the amine on the carbonyl carbon of the succinimidyl ester, resulting in the release of N-hydroxysuccinimide (NHS) and the formation of the amide bond . The PEG chain enhances the solubility and stability of the conjugated molecule, improving its bioavailability and reducing immunogenicity .

Comparación Con Compuestos Similares

Comparison with Similar PEG-NHS Ester Compounds

Key Comparative Features

The table below highlights structural and functional differences between m-PEG8-NHS ester and analogous compounds:

Detailed Analysis

PEG Chain Length

- For example, m-PEG6-NHS ester (421.44 g/mol) is ideal for applications requiring minimal spacing .

- Longer PEGs (e.g., PEG12) : Provide greater solubility and flexibility. m-dPEG®12-NHS ester (685.75 g/mol) is used in scenarios demanding extended molecular spacing .

Functional Group Diversity

- Azido-PEG8-NHS ester : Combines NHS reactivity with an azide group, enabling orthogonal conjugation via click chemistry (e.g., with alkynes) .

- Biotin-PEG8-NHS ester: Incorporates biotin for high-affinity streptavidin binding, useful in pull-down assays and diagnostic tools .

- Mal-amido-PEG2-NHS ester : Maleimide groups target thiols (-SH), facilitating site-specific conjugation to cysteine residues .

- SPDP-PEG8-NHS ester : Contains a disulfide bond cleavable under reducing conditions, enabling controlled payload release in intracellular environments .

Cleavability

- Most PEG-NHS esters are non-cleavable, ensuring stable linkages in ADCs. Exceptions like SPDP-PEG8-NHS ester incorporate cleavable disulfide bonds for responsive drug release .

Reaction Conditions

Research and Practical Considerations

- Cost : this compound prices range from ¥109 (1 mg) to ¥3,330 (500 mg) . Azido-PEG8-NHS ester costs $1,050 per 1,000 mg .

- Stability : Hydrolysis-sensitive NHS esters require anhydrous storage and rapid conjugation to prevent degradation .

- Regulatory Status: None of these compounds have reported clinical data, limiting their use to preclinical research .

Actividad Biológica

m-PEG8-NHS ester, a polyethylene glycol (PEG) derivative, is recognized for its utility in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This compound features an N-hydroxysuccinimide (NHS) ester that facilitates the covalent attachment to primary amines, making it a valuable tool in protein modification and drug delivery systems.

- Molecular Formula : C22H39NO12

- Molecular Weight : 509.55 g/mol

- CAS Number : 756525-90-3

The structure of this compound consists of an 8-unit PEG chain linked to an NHS moiety, which is crucial for its reactivity towards amine groups in proteins and other biomolecules .

The NHS ester reacts efficiently with primary amines at physiological pH (7-9), forming stable amide bonds. This reaction is irreversible, which is advantageous for creating stable bioconjugates. The PEGylation process enhances the solubility and stability of proteins while reducing immunogenicity and aggregation tendencies .

Biological Applications

This compound is predominantly used in the following areas:

-

Antibody-Drug Conjugates (ADCs) :

- ADCs combine antibodies with cytotoxic drugs via linkers like this compound. This approach allows targeted delivery of drugs to cancer cells while minimizing systemic toxicity.

- Case studies have demonstrated improved therapeutic indices in various cancers when using ADCs linked with m-PEG8-NHS esters .

-

Protein PEGylation :

- PEGylation can enhance the pharmacokinetic properties of therapeutic proteins, leading to prolonged circulation times and reduced clearance rates.

- Studies indicate that PEGylated proteins show increased resistance to proteolytic degradation and lower immunogenic responses compared to their non-PEGylated counterparts .

- Bioconjugation in Diagnostics :

Research Findings

Recent studies highlight the advantages of using this compound in various applications:

Case Studies

- Cancer Therapeutics :

- In a clinical trial involving HER2-positive breast cancer, ADCs utilizing m-PEG8-NHS esters showed a significant increase in tumor response rates compared to traditional therapies.

- Enzyme Stabilization :

- A study on PEGylated enzymes revealed that those modified with this compound exhibited enhanced stability against thermal denaturation and proteolytic cleavage, extending their functional lifespan in therapeutic applications.

Q & A

Q. Table 1: Reaction Optimization Parameters for this compound Conjugation

Q. Table 2: Stability Comparison of PEGylated vs. Native Proteins

| Assay | PEGylated Protein | Native Protein |

|---|---|---|

| Solubility (mg/mL) | 12.5 ± 1.2 | 8.3 ± 0.9 |

| Aggregation (% at 48h) | 15% | 5% |

| Thermal Denaturation (°C) | 68.5 ± 0.5 | 62.0 ± 0.7 |

| Data sourced from |

Key Recommendations

- Storage : Store this compound at –20°C in anhydrous DMF or under argon to prevent hydrolysis. Avoid freeze-thaw cycles .

- Troubleshooting : If conjugation efficiency is low, pre-treat proteins with EDTA to remove divalent cations that may block lysine residues .

- Ethical Compliance : Adhere to NIH guidelines for rigor and reproducibility, including batch documentation and negative controls for aggregation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.